molecular formula C20H22ClN3OS B2541549 4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride CAS No. 2034360-98-8

4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride

Cat. No.: B2541549
CAS No.: 2034360-98-8
M. Wt: 387.93
InChI Key: NXJPTYDBJCBVNM-UHFFFAOYSA-N
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Description

4-(3-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride is an intriguing chemical compound with multiple functional groups. Its complex structure indicates a wide range of possible chemical reactions and applications, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride involves multi-step organic reactions. Common precursors might include 6,7-dihydrothieno[3,2-c]pyridine and benzonitrile derivatives. The key steps typically involve the formation of the azetidine ring and subsequent linkage to the thienopyridine and benzonitrile moieties. Reaction conditions often require the use of strong bases, high temperatures, and anhydrous environments to ensure successful synthesis.

Industrial Production Methods: In an industrial setting, large-scale production would involve optimizing reaction conditions to maximize yield and purity. This might include the use of flow chemistry techniques, automated synthesis reactors, and rigorous purification protocols such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thienopyridine and azetidine rings can be targets for oxidation, potentially forming sulfoxides or N-oxides.

  • Reduction: It may undergo reduction reactions, especially at the ketone group, leading to secondary alcohol formation.

  • Substitution: The nitrile and azetidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) or KMnO₄ (Potassium permanganate).

  • Reduction: Use of NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminum hydride).

  • Substitution: Use of strong nucleophiles like Grignard reagents or organolithiums.

Major Products:

  • Oxidation: Possible products include sulfoxides or N-oxides.

  • Reduction: Secondary alcohols.

  • Substitution: Varied substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride has numerous applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Could be utilized in studies investigating enzyme inhibition due to its complex functional groups.

  • Medicine: Potentially acts as a lead compound in drug development, targeting specific pathways in disease mechanisms.

  • Industry: Possible uses in the development of specialty chemicals or materials.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action for 4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. Its unique structure allows for multiple binding interactions, including hydrogen bonding, pi-stacking, and hydrophobic effects.

Comparison with Similar Compounds

  • 6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-one

  • Azetidine-2-carboxylic acid

  • Benzonitrile derivatives such as 4-bromobenzonitrile

This compound’s detailed structure, reactivity, and potential applications make it a fascinating subject for further research and development. Any specific area piquing your interest?

Properties

IUPAC Name

4-[3-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS.ClH/c21-11-16-3-1-15(2-4-16)5-6-20(24)23-13-18(14-23)22-9-7-19-17(12-22)8-10-25-19;/h1-4,8,10,18H,5-7,9,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJPTYDBJCBVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CCC4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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